1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine
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Description
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, also known as 1-FPN, is a fluorinated derivative of the aminomethyl compound phenethylamine. It is a synthetic compound that has been used in a variety of scientific research applications, including as a probe for studying the effects of drugs on the central nervous system. 1-FPN has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
Organic Synthesis Applications
- Chemical Transformations: A study illustrated the novel 1,4-N-->O migration of a disubstituted phenyl ring during N-methylation of a bicalutamide derivative, highlighting the versatility of fluorophenoxy derivatives in complex organic transformations (Patil et al., 2006).
Material Science Applications
- Polymer Synthesis: Research into novel poly(keto ether ether amide)s utilized a diamine containing keto and four ether groups, derived through reactions involving a fluorophenol component. These polymers exhibited high thermal stability and enhanced solubility, demonstrating the role of fluorophenoxy derivatives in developing advanced polymeric materials (Sabbaghian et al., 2015).
Pharmacology Applications
Fluoroionophores Development
A study developed fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, showcasing the application of fluorophenoxy derivatives in creating sensitive metal ion sensors with potential implications for cellular metal staining (Hong et al., 2012).
Selective Androgen Receptor Modulators (SARMs)
Research on S-1, a compound within the SARM category, demonstrated the extensive metabolism and pharmacokinetic profile in rats. The study's insights into the molecular properties underline the potential therapeutic applications of fluorophenoxy derivatives in treating androgen-dependent diseases (Wu et al., 2006).
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBBIKNDVSUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439636 |
Source
|
Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine | |
CAS RN |
833482-53-4 |
Source
|
Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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